(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring both a benzo[d]thiazole core and a nitrobenzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The compound, also known as N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by binding to the catalytic and second aryl binding site of the enzyme . This interaction results in the inhibition of PTP1B, which is indicated by an IC50 value of 11.17 μM . The inhibition of PTP1B can enhance insulin and leptin signaling, which are crucial for glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of these pathways, which can lead to improved glucose homeostasis and energy balance. This can be particularly beneficial in the treatment of Type II diabetes .
Result of Action
The primary result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . This can result in improved glucose homeostasis and energy balance, which can be beneficial in the treatment of Type II diabetes . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Allylation: The allyl group is introduced via a nucleophilic substitution reaction, where the acetamido-benzo[d]thiazole derivative is treated with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate.
Formation of the Nitrobenzamide Moiety: The final step involves the condensation of the allyl-substituted benzo[d]thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both the benzo[d]thiazole and nitrobenzamide moieties suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-nitrobenzo[d]thiazole share structural similarities and exhibit similar biological activities.
Nitrobenzamide Derivatives: Compounds like 2-nitrobenzamide and 4-nitrobenzamide also share the nitrobenzamide moiety and are studied for their antimicrobial and anticancer properties.
Uniqueness
What sets (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide apart is the combination of the benzo[d]thiazole core with the nitrobenzamide moiety, along with the presence of the acetamido and allyl groups. This unique structure may confer enhanced biological activity and selectivity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-3-10-22-16-9-8-13(20-12(2)24)11-17(16)28-19(22)21-18(25)14-6-4-5-7-15(14)23(26)27/h3-9,11H,1,10H2,2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPDFTOPSFZHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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